molecular formula C15H15B B3058346 (2-Bromo-3-phenylpropyl)benzene CAS No. 89036-86-2

(2-Bromo-3-phenylpropyl)benzene

Cat. No.: B3058346
CAS No.: 89036-86-2
M. Wt: 275.18 g/mol
InChI Key: WRDJEAGKAJGLNM-UHFFFAOYSA-N
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Description

“(2-Bromo-3-phenylpropyl)benzene” is a chemical compound with the molecular weight of 275.19 . It is also known by other names such as “(3-Bromopropyl)benzene”, “3-Phenylpropyl bromide”, and "Hydrocinnamyl bromide" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C15H15Br/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 . This indicates that the molecule consists of a benzene ring attached to a propyl group with a bromine atom.


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reactants used. As a brominated aromatic compound, it could potentially undergo electrophilic aromatic substitution reactions . The presence of the bromine atom might also allow for nucleophilic substitution reactions under certain conditions.

Scientific Research Applications

Anchimeric Assistance in Elimination Reactions

The study of gas-phase elimination kinetics of compounds like (2-bromoethyl)benzene demonstrates the anchimeric assistance provided by the phenyl group in these reactions. This is particularly notable in the context of (2-Bromo-3-phenylpropyl)benzene, where such assistance could be relevant (Chuchani & Martín, 1990).

Aryne Route to Naphthalenes

Research shows that bromo(trifluoromethoxy)benzenes, which can be structurally related to this compound, facilitate the synthesis of naphthalenes through the aryne route. This could imply potential applications of this compound in similar synthetic routes (Schlosser & Castagnetti, 2001).

Synthesis of Functionalized Benzenes

Studies on 1,2-bis(trimethylsilyl)benzenes, a class of compounds related to this compound, highlight efficient routes for synthesizing benzyne precursors and Lewis acid catalysts. These findings could be extrapolated to similar applications for this compound (Reus et al., 2012).

Site Selectivity in Halobenzotrifluorides

The behavior of chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes, which share structural similarities with this compound, suggests potential applications in selective site reactions. This could be relevant in the context of designing specific reactions for this compound (Mongin, Desponds, & Schlosser, 1996).

Isoindole Synthesis

The synthesis of 1-substituted 3-alkoxy-1H-isoindoles based on reactions involving compounds structurally related to this compound indicates potential pathways for the synthesis of complex organic structures using similar bromophenyl compounds (Kuroda & Kobayashi, 2015).

Mechanism of Action

Properties

IUPAC Name

(2-bromo-3-phenylpropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Br/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDJEAGKAJGLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372791
Record name (2-bromo-3-phenylpropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89036-86-2
Record name (2-bromo-3-phenylpropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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